5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide
Overview
Description
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzotriazole moiety, a chloro-substituted benzamide group, and an ethylphenyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 1H-benzotriazole.
Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the 4-ethylphenyl group and the 5-chloro substituent.
Amidation: The final step involves the amidation reaction where the benzotriazole derivative reacts with 2-methoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzotriazole moiety is known to interact with metal ions, which can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-ethylphenyl)-2-nitrobenzamide
- 5-chloro-N-(4-ethylphenyl)-2-hydroxybenzamide
- 5-chloro-N-(4-ethylphenyl)-2-aminobenzamide
Uniqueness
Compared to similar compounds, 5-chloro-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2/c1-3-14-4-8-17(9-5-14)27-25-19-10-7-16(13-20(19)26-27)24-22(28)18-12-15(23)6-11-21(18)29-2/h4-13H,3H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUFOUKCWFKEPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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